(2,5-Difluorophenyl)(quinolin-3-yl)methanone
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Overview
Description
Mechanism of Action
Target of Action
Quinolines and their derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They are known to inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .
Mode of Action
Quinolines generally work by inhibiting bacterial dna synthesis, blocking bacterial dna supercoiling .
Biochemical Pathways
Given the general mode of action of quinolines, it can be inferred that the compound likely interferes with dna replication and transcription processes in bacteria .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their bioavailability .
Result of Action
Given the general mode of action of quinolines, it can be inferred that the compound likely leads to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinolines .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(2,5-Difluorobenzoyl)quinoline at different dosages in animal models have not been reported. Studies on similar quinoline derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with transporters or binding proteins, which may affect their localization or accumulation .
Subcellular Localization
Quinoline derivatives may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,5-difluorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
(2,5-Difluorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many synthetic drugs, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
(2,5-Difluorophenyl)(quinolin-3-yl)methanone is unique due to the presence of both fluorine atoms and the quinoline moiety, which may enhance its biological activity and provide unique properties compared to other quinoline derivatives .
Properties
IUPAC Name |
(2,5-difluorophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMQSSOGDNZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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